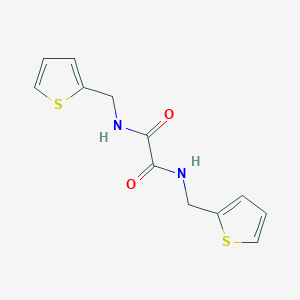

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C12H12N2O2S2 and its molecular weight is 280.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used[][1].

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms[][1].

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl groups are replaced by other nucleophiles[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate[][1].

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used[][1].

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions[][1].

Major Products Formed

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂N₂O₂S₂

- Molecular Weight : 280.37 g/mol

- CAS Number : 920366-91-2

- IUPAC Name : N,N'-bis(thiophen-2-ylmethyl)oxamide

The compound consists of two thiophen-2-ylmethyl groups attached to an oxalamide backbone, which enhances its reactivity and interaction with biological targets due to the presence of both amide and thiophene functionalities.

Chemistry

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of drugs owing to its bioactive properties.

- Agrochemicals : It plays a role in creating compounds that enhance agricultural productivity.

Biology

The biological activities of this compound have been a focus of research, particularly in:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Salmonella enterica and Bacillus subtilis.

- Anticancer Properties : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits potential against various bacteria | |

| Anticancer | Induces cytotoxic effects in cancer cell lines | |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolism |

Materials Science

In materials science, this compound is used as:

- Ligands in Catalysis : The compound can act as a ligand in catalytic processes, enhancing reaction efficiencies.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated significant inhibitory effects, supporting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The mechanism appears to involve disruption of cellular signaling pathways, leading to increased apoptosis rates.

Comparaison Avec Des Composés Similaires

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:

N1,N2-Bis(furan-2-ylmethyl)oxalamide: This compound has furan rings instead of thiophene rings, which can lead to different chemical and biological properties.

N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide: This compound has trimethoxyphenyl groups, which can affect its reactivity and applications.

The uniqueness of this compound lies in its thiophene rings, which confer specific electronic and steric properties that can be advantageous in certain chemical reactions and applications .

Activité Biologique

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide (BTMO) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula: C₁₂H₁₂N₂O₂S₂

- Molecular Weight: 280.37 g/mol

- CAS Number: 920366-91-2

- IUPAC Name: this compound

The structure of BTMO includes two thiophen-2-ylmethyl groups attached to an oxalamide backbone, which is known to enhance the compound's reactivity and interaction with biological targets due to the presence of both amide and thiophene functionalities .

Biological Activity Overview

BTMO has been studied for its potential pharmacological effects, particularly in the following areas:

1. Antimicrobial Activity:

Preliminary studies indicate that compounds containing thiophene moieties exhibit antimicrobial properties. Research suggests that BTMO may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remain limited.

2. Anticancer Properties:

Initial investigations into the cytotoxic effects of BTMO on cancer cell lines have shown promise. The compound appears to interact with cellular targets that could influence metabolic processes and induce apoptosis in cancer cells. Further research is required to elucidate the exact mechanisms involved.

3. Enzyme Inhibition:

The oxalamide functional group in BTMO suggests potential for enzyme inhibition. Studies have indicated that similar compounds can modulate enzyme activity, which may provide insights into BTMO's role as a therapeutic agent in various diseases.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Exhibits potential against various bacteria | |

| Anticancer | Induces cytotoxic effects in cancer cell lines | |

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolism |

Case Study: Antimicrobial Evaluation

A study evaluating the antimicrobial activity of BTMO involved testing against several bacterial strains, including Salmonella enterica and Bacillus subtilis. The results indicated that BTMO demonstrated significant inhibitory effects, suggesting its potential as a lead compound in developing new antimicrobial agents .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on human cancer cell lines, BTMO showed a dose-dependent reduction in cell viability. The mechanism of action appears to involve disruption of cellular signaling pathways, leading to increased apoptosis rates.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of thiophen-2-ylmethyl amines with oxalyl chloride or oxalic acid derivatives. A common method yields approximately 76% under optimized conditions .

BTMO serves as a versatile building block in organic synthesis, facilitating the development of complex organic molecules including pharmaceuticals and agrochemicals. Its applications extend into materials science where it is utilized as a ligand in catalytic processes.

Propriétés

IUPAC Name |

N,N'-bis(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSYGNWELJYIQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.